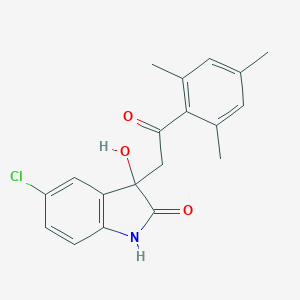![molecular formula C19H14BrNO3 B214701 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BPI-002, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It also modulates the expression of various genes that are involved in inflammation and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one include the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection of neurons from damage. It has also been found to modulate the expression of various genes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments include its potent anticancer, anti-inflammatory, and neuroprotective properties. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For research on 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one include the optimization of its synthesis method to improve yield and purity, the development of more water-soluble derivatives for in vivo use, and the evaluation of its potential use in combination therapy with other anticancer, anti-inflammatory, or neuroprotective agents.
Conclusion:
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its potent anticancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further research and development. The optimization of its synthesis method, the development of more water-soluble derivatives, and the evaluation of its potential use in combination therapy with other agents are important future directions for research on this compound.
Méthodes De Synthèse
The synthesis method of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves the reaction of 4-bromoacetophenone, propargyl alcohol, and indoline-2-one in the presence of a base and a catalyst. This method has been optimized by various researchers to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. Additionally, it has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
Propriétés
Nom du produit |
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C19H14BrNO3 |
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C19H14BrNO3/c1-2-11-21-16-6-4-3-5-15(16)19(24,18(21)23)12-17(22)13-7-9-14(20)10-8-13/h1,3-10,24H,11-12H2 |
Clé InChI |
RIGTVXFTAFILMU-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Br)O |
SMILES canonique |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B214620.png)
![2-{3-hydroxy-2-oxo-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214621.png)
![2-{3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214625.png)
![2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214626.png)
![2-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B214628.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214631.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214632.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214633.png)
![1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214634.png)

![5-chloro-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214637.png)
![5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214639.png)
![5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214641.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214644.png)